卡那定

描述

四氢小檗碱是一种小檗碱的衍生物,小檗碱以其广泛的药理学和治疗特性而闻名。 与小檗碱不同,四氢小檗碱表现出显著的药理活性,而细胞毒性很小,使其成为各种治疗应用的有希望的候选药物 .

科学研究应用

准备方法

合成路线和反应条件: 四氢小檗碱的合成涉及小檗碱的还原。一种常见的方法是用硼氢化钠 (NaBH4) 在甲醇中还原小檗碱氯化物。 该反应生成四氢小檗碱作为产物 .

工业生产方法: 四氢小檗碱的工业生产通常涉及从天然来源中提取小檗碱,然后对其进行化学还原。该过程包括:

- 用乙醇或甲醇等溶剂从植物材料中提取小檗碱。

- 通过结晶或色谱法纯化小檗碱。

- 使用硼氢化钠等还原剂将纯化的小檗碱还原为四氢小檗碱 .

化学反应分析

反应类型: 四氢小檗碱会发生各种化学反应,包括:

氧化: 四氢小檗碱可以用过氧化氢 (H2O2) 等氧化剂氧化回小檗碱。

还原: 四氢小檗碱的进一步还原可导致二氢小檗碱的形成。

常用试剂和条件:

氧化: 酸性介质中的过氧化氢 (H2O2)。

还原: 甲醇中的硼氢化钠 (NaBH4)。

取代: 碱存在下的卤代烃.

主要产物:

氧化: 小檗碱。

还原: 二氢小檗碱。

取代: 四氢小檗碱的各种烷基化衍生物.

作用机制

四氢小檗碱通过各种分子靶点和途径发挥作用:

钙通道阻滞剂: 它阻断钙通道,导致血管平滑肌松弛和降压作用.

钾通道阻滞剂: 它阻断 ATP 敏感性钾通道,这些通道与帕金森病的发病机制有关,从而提供神经保护作用.

抗氧化活性: 它作为抗氧化剂,减少氧化应激和炎症.

类似化合物:

四氢小檗碱的独特性: 四氢小檗碱的独特之处在于其极低的细胞毒性和显著的药理活性。 与小檗碱不同,它对各种细胞系几乎没有细胞毒性,并且作为抗氧化剂和抗炎剂有效 . 它阻断钙和钾通道的能力也使其与其他类似化合物区分开来,使其成为治疗心血管和神经退行性疾病的有希望的候选药物 .

相似化合物的比较

Dihydroberberine: A further reduced form of tetrahydroberberine with improved bioavailability and similar pharmacological activities.

Uniqueness of Tetrahydroberberine: Tetrahydroberberine is unique due to its minimal cytotoxicity and significant pharmacological activity. Unlike berberine, it shows little cytotoxicity toward various cell lines and is effective as an antioxidant and anti-inflammatory agent . Its ability to block calcium and potassium channels also sets it apart from other similar compounds, making it a promising candidate for the treatment of cardiovascular and neurodegenerative diseases .

属性

IUPAC Name |

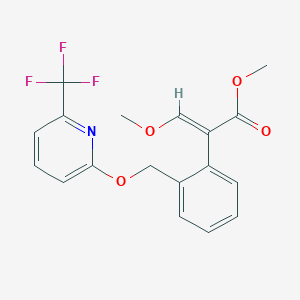

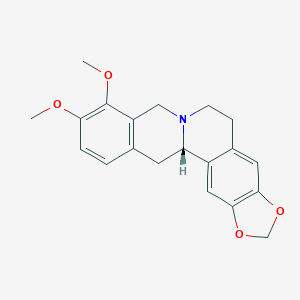

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,8-9,16H,5-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZTUIEROBZXUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC5=C(C=C4CCN3C2)OCO5)C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022724 | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669382 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

522-97-4, 29074-38-2, 5096-57-1 | |

| Record name | (±)-Tetrahydroberberine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Canadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | dl-Canadine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Canadine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8,13,13a-tetrahydro-9,10-dimethoxy-6H-benzo[g]benzo-1,3-dioxolo[5,6-a]quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Canadine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2SSH085X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does canadine exert its anti-cancer effects?

A1: Canadine has been shown to inhibit epithelial-mesenchymal transition (EMT) in HPV-negative cervical cancer cells, a process crucial for cancer cell invasion and metastasis []. This effect is mediated, at least in part, through the downregulation of MAGEA3, a gene highly expressed in cervical tumor tissues [].

Q2: What is the role of canadine in muscle atrophy?

A2: Canadine demonstrates promising effects against muscle atrophy. It stimulates myoblast differentiation and protects against myotube atrophy by activating p38 MAP kinase and Akt pathways, leading to increased MHC expression and myotube formation []. Additionally, canadine inhibits muscle protein degradation by downregulating muscle-specific E3 ligases, MAFbx/atrogin-1, and MuRF1 [].

Q3: How does canadine contribute to the therapeutic effects of Huanglian Jiedu decoction in Alzheimer's disease?

A3: Canadine, as a component of Huanglian Jiedu decoction, potentially targets AKT1, TNF, TP53, VEGFA, FOS, PTGS2, MMP9, and CASP3, contributing to the decoction's efficacy in managing Alzheimer's disease []. These targets are involved in crucial pathways like the VEGF signaling pathway and the NF-κB signaling pathway, which play a significant role in Alzheimer's disease pathogenesis [].

Q4: What is the molecular formula and weight of canadine?

A4: Canadine has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol.

Q5: What spectroscopic data is available for characterizing canadine?

A5: Canadine can be characterized using various spectroscopic techniques. Ultraviolet (UV) spectrophotometry shows characteristic absorbance peaks, allowing for identification and quantification in mixtures [, ]. Nuclear magnetic resonance (NMR) spectroscopy (including 1H, 13C, HMQC, HMBC, and H-H COSY) provides detailed structural information, aiding in the elucidation of its structure and stereochemistry []. Gas chromatography-mass spectrometry (GC-MS) enables separation and identification based on its mass-to-charge ratio [].

Q6: Are there different enantiomers of canadine, and do they exhibit different biological activities?

A6: Yes, canadine exists as two enantiomers: (R)-canadine and (S)-canadine. The (S)-enantiomer is reported to be significantly more potent than the (R)-enantiomer in terms of physiological activity []. The (S)-enantiomer exhibits stronger inhibition of acetylcholinesterase, a target relevant to Alzheimer's disease [].

Q7: Does canadine form condensed films on electrode surfaces?

A7: Yes, both canadine and its oxidized form, berberine, can adsorb and form condensed films on mercury electrode surfaces. This behavior has been studied using electrochemical techniques like alternating current polarography and square-wave voltammetry [].

Q8: What enzymes are involved in the biosynthesis of canadine?

A8: Key enzymes involved in canadine biosynthesis include (S)-canadine synthase (CYP719), a methylenedioxy bridge-forming enzyme, and scoulerine 9-O-methyltransferase (SOMT2) [, ]. These enzymes catalyze crucial steps in the conversion of precursor molecules like (S)-tetrahydrocolumbamine to canadine [, ].

Q9: How does the activity of (S)-canadine synthase vary across different plant species?

A9: The activity of (S)-canadine synthase can differ significantly between plant species, affecting their canadine production. For instance, the enzyme from Argemona mexicana is reported to be more efficient than that from Coptis japonica, leading to higher (S)-canadine yields in Argemona mexicana [].

Q10: Does drying temperature affect canadine levels in goldenseal?

A10: Yes, higher drying temperatures have been shown to decrease canadine levels in goldenseal (Hydrastis canadensis) while leaving berberine and hydrastine levels relatively unaffected []. This finding suggests that careful control of drying conditions is crucial for maintaining the desired phytochemical profile in goldenseal preparations [].

Q11: Have computational methods been employed to identify potential inhibitors of PCSK9, and what is the role of canadine in this context?

A11: Yes, pharmacophore modeling, virtual screening, and molecular docking studies have been conducted to discover PCSK9 inhibitors [, ]. (S)-Canadine emerged as a potential inhibitor in these studies, showing favorable binding energies and interactions with the PCSK9 protein [, ]. Further investigations are needed to validate its efficacy in vitro and in vivo.

Q12: How do structural modifications of canadine influence its cytotoxic activity?

A12: Research suggests that the presence of a methylenedioxy group at positions C-2 and C-3, as opposed to positions C-9 and C-10, enhances the cytotoxic activity of canadine analogs []. This structure-activity relationship highlights the importance of specific functional groups in determining the potency of canadine derivatives.

Q13: What are the challenges associated with formulating canadine for therapeutic use?

A13: One challenge lies in ensuring the stability of canadine under various storage conditions, as it is susceptible to degradation []. Formulating stable dosage forms while maintaining its bioavailability and efficacy requires careful consideration of factors like pH, excipients, and packaging.

Q14: Does canadine exhibit any potential for drug-drug interactions?

A14: Canadine has been shown to be a mechanism-based inactivator of CYP2C19, an important drug-metabolizing enzyme []. This interaction could potentially lead to altered pharmacokinetics and increased exposure to co-administered drugs metabolized by CYP2C19.

Q15: What analytical techniques are commonly employed for the detection and quantification of canadine?

A15: Several methods are available for analyzing canadine. High-performance liquid chromatography (HPLC) coupled with UV detection is widely used for its separation and quantification, particularly in complex matrices like plant extracts and pharmaceutical formulations [, , , , ]. Thin-layer chromatography (TLC) is another technique used for preliminary identification and separation based on its polarity and interactions with the stationary phase [, ].

Q16: Are there validated analytical methods for determining canadine content in goldenseal supplements?

A16: Yes, validated methods, primarily based on reversed-phase HPLC, have been developed and validated for quantifying canadine and other alkaloids in goldenseal supplements and raw materials [, , ]. These methods ensure accurate and reliable determination of canadine content, supporting quality control and regulatory compliance.

Q17: Is there any information available regarding the environmental impact and degradation of canadine?

A17: While research on the environmental fate and ecotoxicological effects of canadine is limited, its presence in various plant species suggests potential release into the environment [, , ]. Further studies are needed to assess its biodegradability, potential for bioaccumulation, and effects on aquatic and terrestrial organisms.

Q18: What resources are available for researchers interested in studying canadine?

A18: Numerous databases and online resources provide valuable information on canadine. Public databases like PubChem, ChemSpider, and the Human Metabolome Database offer chemical structures, properties, and related data. Scientific literature databases like PubMed and Semantic Scholar provide access to research articles on canadine and related alkaloids.

Q19: What are some of the key historical milestones in canadine research?

A19: Early research on canadine focused on its isolation, structural elucidation, and pharmacological characterization [, , , ]. Subsequent studies explored its potential therapeutic applications, particularly in the areas of cancer, muscle atrophy, and Alzheimer’s disease [, , , ]. Ongoing research continues to unravel its mechanisms of action, optimize its formulation, and evaluate its safety and efficacy in various disease models.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。